molecular formula C24H22N2O4 B4397763 N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide

N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide

Cat. No.: B4397763
M. Wt: 402.4 g/mol
InChI Key: RLORAUVRGJHJPN-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide typically involves multi-step organic reactions. The starting materials might include 2-furylmethylamine, 2-hydroxy-7-methylquinoline, and phenoxyacetyl chloride. The reactions could involve:

    Amidation: Reacting 2-furylmethylamine with phenoxyacetyl chloride to form an intermediate amide.

    Alkylation: Alkylating the intermediate with 2-hydroxy-7-methylquinoline under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the quinoline moiety.

    Reduction: Reduction reactions could target the amide bond or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

Medicine

In medicine, it could be investigated for therapeutic applications, possibly as a drug candidate for treating specific diseases.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include inhibition or activation of these targets, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxyacetamide
  • N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-phenylacetamide

Uniqueness

The uniqueness of N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide could lie in its specific substitution pattern, which might confer unique chemical reactivity or biological activity compared to similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-17-9-10-18-13-19(24(28)25-22(18)12-17)14-26(15-21-8-5-11-29-21)23(27)16-30-20-6-3-2-4-7-20/h2-13H,14-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLORAUVRGJHJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide
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